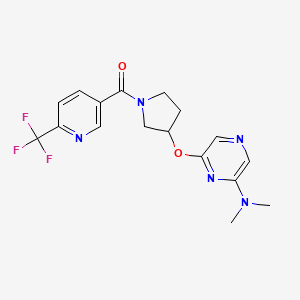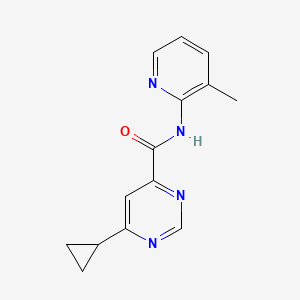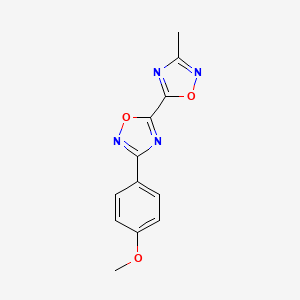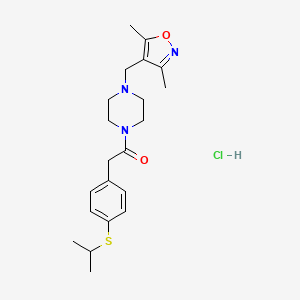![molecular formula C15H16N2OS2 B2878615 2-(methylsulfanyl)-3-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine CAS No. 2178773-25-4](/img/structure/B2878615.png)
2-(methylsulfanyl)-3-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylsulfanyl)-3-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with a methylthio group and a thiophene ring attached to a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-3-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(methylsulfanyl)-3-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Aplicaciones Científicas De Investigación
2-(methylsulfanyl)-3-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antioxidant properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices.
Mecanismo De Acción
The mechanism of action of 2-(methylsulfanyl)-3-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes and cytokines. The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(Pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one: This compound also features a pyridine and thiophene ring but differs in its overall structure and functional groups.
3-(Thiophen-2-yl)pyridine: Similar in having both pyridine and thiophene rings, but lacks the pyrrolidine moiety.
Uniqueness
2-(methylsulfanyl)-3-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine is unique due to its combination of functional groups and heterocyclic rings, which confer distinct electronic and steric properties. These properties make it a versatile compound for various applications in medicinal chemistry, organic synthesis, and materials science .
Propiedades
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-19-14-13(3-2-6-16-14)15(18)17-7-4-11(9-17)12-5-8-20-10-12/h2-3,5-6,8,10-11H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDWUTNNXJUQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
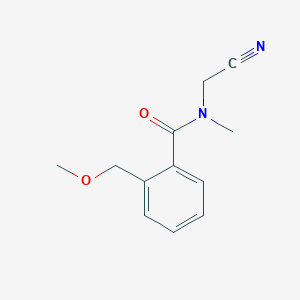
![N,N-diethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2878532.png)
![5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2878534.png)
![(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide](/img/structure/B2878536.png)
![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2878551.png)
![2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2878552.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2878553.png)
![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2878556.png)
![N-(2-furylmethyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2878538.png)
